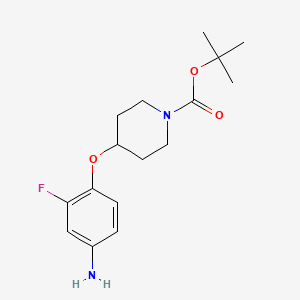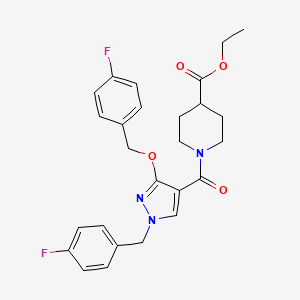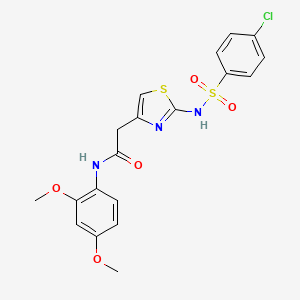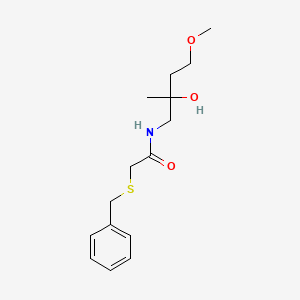![molecular formula C23H16FN3S2 B2551940 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole CAS No. 861212-18-2](/img/structure/B2551940.png)
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound with interesting biological properties. Benzothiazoles and their derivatives have been extensively studied due to their potential therapeutic applications, particularly in the field of oncology. For instance, 2-(4-Aminophenyl)benzothiazoles have been identified as potent and highly selective antitumor agents . These compounds have shown the ability to form DNA adducts in sensitive tumor cells, which is a critical aspect of their antitumor activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multi-step reactions starting from substituted phenylenediamines or similar precursors. For example, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from properly substituted 1,2-phenylenediamine, leading to compounds with strong antiprotozoal activity . Although the specific synthesis route for "2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring, which can be further substituted with various functional groups to enhance biological activity. The presence of a 1H-imidazole group, as seen in some of the synthesized compounds, suggests that these derivatives can interact with biological targets through multiple non-covalent interactions . The specific interactions and molecular conformations of these compounds can be crucial for their biological activity.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of an amino group can lead to the formation of DNA adducts through covalent binding, which is a key mechanism of action for some antitumor benzothiazoles . The reactivity of these compounds can be modulated by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the acidity and lipophilicity of the compounds, which in turn can influence their biological activity and pharmacokinetic properties . The presence of a sulfanyl group can also impact the compound's ability to interact with metal cations or undergo redox reactions .
Scientific Research Applications
Biological and Pharmacological Screening
Compounds containing the chemical structure of 2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole have been explored for various biological and pharmacological applications. Studies have reported the synthesis of molecules integrating fluoro-substituted benzothiazoles for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings. These compounds have been characterized through spectral data and tested for diverse biological activities, showing promising results in certain cases (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimycobacterial Activity
Certain derivatives of benzothiazole have demonstrated antimycobacterial properties. For instance, compounds synthesized using 2-amino benzothiazole as a base, then treated with various aromatic anilines, showed promising anti-microbial activity. The structure of these compounds and their biological activities were confirmed through spectral data and further tested against specific microbial strains (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Antibacterial and Antifungal Activities
Compounds with the benzothiazole structure have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel analogs like 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones showed significant activity against standard strains in biological tests. Their structures were validated through IR, 1H NMR, MASS spectroscopic data, and elemental analyses. These compounds were further examined for their antimicrobial and antifungal potential (ANISETTI & Reddy, 2012).
Radiosensitizing and Anticarcinogenic Properties
Research has also been directed towards developing compounds with radiosensitizing and anticarcinogenic effects. Syntheses of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles have been reported, showing considerable in vitro anticancer activity against specific cancer cell lines. Some derivatives displayed significant radiosensitizing activity, enhancing DNA fragmentation and acting as potential derivatives for specific types of cancer (Majalakere et al., 2020).
properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-5-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3S2/c24-17-11-12-19-18(13-17)25-20(29-19)14-28-23-26-21(15-7-3-1-4-8-15)22(27-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYBNEAPKXRQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=NC4=C(S3)C=CC(=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

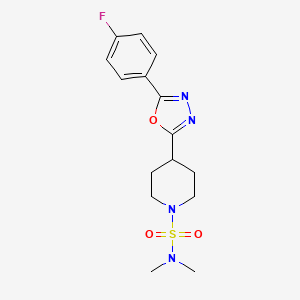
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
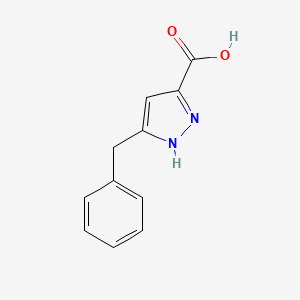
![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
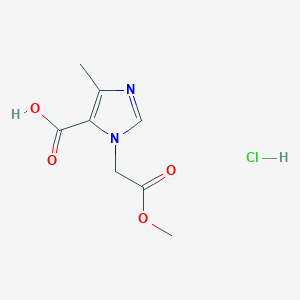

![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
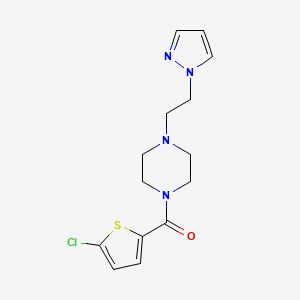
![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)
